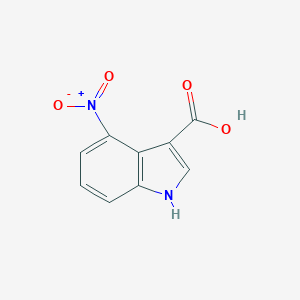

4-nitro-1H-indole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-9(13)5-4-10-6-2-1-3-7(8(5)6)11(14)15/h1-4,10H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWPORVVGREGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561521 | |

| Record name | 4-Nitro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123604-27-3 | |

| Record name | 4-Nitro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Nitro 1h Indole 3 Carboxylic Acid and Its Analogs

Foundational Approaches to Indole (B1671886) Core Synthesis

The synthesis of the indole nucleus is a cornerstone of heterocyclic chemistry, with several named reactions providing access to this important scaffold. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Fischer Indole Synthesis and Modern Adaptations

The Fischer indole synthesis, discovered in 1883, is a robust reaction that forms an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov The reaction proceeds through a phenylhydrazone intermediate, which rearranges and cyclizes in the presence of an acid catalyst like HCl, H₂SO₄, or Lewis acids such as zinc chloride. wikipedia.org

The mechanism involves the initial formation of a phenylhydrazone, which tautomerizes to an enamine. wikipedia.orgyoutube.com A wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the aromatic indole ring. wikipedia.orgyoutube.com Isotopic labeling has confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.orgnih.gov For the synthesis of a 4-nitroindole (B16737) derivative, the corresponding (3-nitrophenyl)hydrazine would be the required starting material. However, the strongly acidic conditions can sometimes be incompatible with sensitive functional groups. Modern adaptations, such as the Buchwald modification, utilize palladium catalysis to couple aryl bromides with hydrazones, expanding the reaction's scope and allowing for milder conditions. wikipedia.org

Reissert Indole Synthesis and Derivative Preparations

The Reissert indole synthesis is another classic method that begins with ortho-nitrotoluene and diethyl oxalate (B1200264). wikipedia.orgquimicaorganica.org A base, such as potassium ethoxide, facilitates the condensation of the starting materials to yield an ethyl o-nitrophenylpyruvate. wikipedia.orgyoutube.com This intermediate then undergoes a reductive cyclization, typically using zinc in acetic acid, to form the indole ring. wikipedia.orgyoutube.com A key feature of the Reissert synthesis is that it directly produces an indole-2-carboxylic acid. wikipedia.orgyoutube.com This product can subsequently be decarboxylated by heating if the unsubstituted indole is desired. wikipedia.org While this method is powerful for generating nitroindoles, its direct application to synthesize the target compound is complicated by the formation of an indole-2-carboxylic acid rather than the desired 3-carboxylic acid isomer.

The mechanism is initiated by the base-catalyzed condensation, forming a carbon-carbon bond. youtube.com The subsequent reductive cyclization involves the reduction of the nitro group to an amine, which then attacks the ketone carbonyl intramolecularly to close the ring. youtube.comyoutube.comyoutube.com

Leimgruber-Batcho Indole Synthesis and Efficiency Enhancements

The Leimgruber-Batcho indole synthesis has become a popular and efficient alternative to the Fischer synthesis, particularly in the pharmaceutical industry. wikipedia.org The process starts with an o-nitrotoluene, which is reacted with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. wikipedia.orgyoutube.com This intermediate is then subjected to a reductive cyclization to yield the final indole product. wikipedia.org

This two-step method is valued for its high yields, mild conditions, and the wide availability of substituted o-nitrotoluenes. wikipedia.org The intermediate enamines are often intensely colored red due to their extended push-pull π-system. wikipedia.org Various reducing agents can be employed for the cyclization step, including Raney nickel with hydrazine (B178648), palladium on carbon (Pd/C) with hydrogen, or stannous chloride. wikipedia.org Efficiency has been further improved through modern techniques such as microwave-assisted synthesis, which can significantly reduce reaction times. durham.ac.uk

Bartoli and Larock Indole Syntheses

The Bartoli indole synthesis provides a direct route to substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgsynarchive.com The reaction typically requires three equivalents of the Grignard reagent and is particularly effective for synthesizing 7-substituted indoles. wikipedia.orgjk-sci.com The presence of a bulky substituent ortho to the nitro group is often necessary for the reaction to proceed with a good yield, as it facilitates the key wikipedia.orgwikipedia.org-sigmatropic rearrangement step in the mechanism. wikipedia.orgyoutube.com The reaction starts with the addition of the Grignard reagent to the nitro group, forming a nitrosoarene intermediate, which then reacts with a second equivalent of the Grignard reagent before undergoing the rearrangement and cyclization. jk-sci.comyoutube.com

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne. youtube.comwikipedia.org This method is highly versatile, allowing for the synthesis of a wide variety of substituted indoles. wikipedia.org The reaction typically employs a palladium(II) catalyst, a base like potassium carbonate, and a chloride salt. wikipedia.org For the synthesis of the target compound, a nitro-substituted o-iodoaniline would be a required precursor. The reaction proceeds via oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by alkyne insertion and subsequent reductive elimination to form the indole ring. youtube.com Recent modifications have focused on developing milder conditions, for instance, by using specific phosphine (B1218219) ligands that allow the reaction to proceed at lower temperatures. nih.gov

Reductive Cyclization of Nitrobenzene Derivatives

Reductive cyclization is a fundamental strategy for indole synthesis that encompasses several of the aforementioned methods, including the Reissert and Leimgruber-Batcho syntheses. This approach broadly involves the reduction of a nitro group on a benzene (B151609) ring that also bears a side chain capable of intramolecularly cyclizing with the resulting amine.

A prominent example is the palladium-catalyzed reductive cyclization of o-nitrostyrenes. nih.gov In this process, carbon monoxide often serves as the terminal reducing agent, being oxidized to carbon dioxide. nih.gov This methodology has been extended to the synthesis of complex fused indole systems through double reductive cyclizations of dinitro-dialkenylbenzenes. nih.gov More recently, CO surrogates like phenyl formate (B1220265) have been developed to avoid the need for pressurized carbon monoxide gas, making the procedure more accessible. mdpi.com These methods are valued for their broad functional group compatibility due to the relatively mild reaction conditions. nih.gov

| Method | Key Starting Materials | Core Transformation | Relevance to 4-Nitro-1H-indole-3-carboxylic Acid |

|---|---|---|---|

| Fischer Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid-catalyzed rearrangement of a phenylhydrazone | Requires (3-nitrophenyl)hydrazine; harsh acid may be an issue. |

| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Condensation followed by reductive cyclization | Directly yields an indole-2-carboxylic acid, not the desired 3-isomer. |

| Leimgruber-Batcho Synthesis | o-Nitrotoluene, Formamide acetal | Enamine formation followed by reductive cyclization | Excellent route starting from a nitro-precursor (2-methyl-1,3-dinitrobenzene). |

| Bartoli Synthesis | o-Substituted nitroarene, Vinyl Grignard reagent | Reaction with Grignard reagent and sigmatropic rearrangement | Directly uses a nitro-precursor; best for 7-substituted indoles. |

| Larock Synthesis | o-Iodoaniline, Alkyne | Palladium-catalyzed heteroannulation | Versatile method; requires a nitro-substituted o-iodoaniline. |

Regioselective Strategies for Nitro and Carboxylic Acid Moieties

Beyond forming the indole core, the precise placement of the nitro and carboxylic acid groups is critical. This can be achieved either by using precursors that already contain these groups in the correct positions or by functionalizing the indole ring after its formation.

The direct nitration of an indole ring is complicated by the ring's high reactivity towards electrophiles, particularly at the C3 position. bhu.ac.in Under strongly acidic conditions, such as with nitric and sulfuric acid, indole tends to polymerize. bhu.ac.in Therefore, nitration is often carried out with non-acidic nitrating agents. bhu.ac.in However, if the C3 position is already occupied by an electron-withdrawing group, such as a carboxylic acid, electrophilic substitution is directed to the benzene portion of the molecule. Research on the nitration of 3-acetylindole (B1664109) and indole-3-carbonitrile has shown that reaction with concentrated nitric acid yields predominantly the 6-nitro derivative along with smaller amounts of the 4-nitro isomer. umn.edu This indicates that direct nitration of indole-3-carboxylic acid is a plausible, albeit potentially low-yielding, route to the desired 4-nitro isomer.

Conversely, one could start with a 4-nitroindole precursor and introduce the carboxylic acid group at the C3 position. This is a common functionalization strategy for indoles. A typical method involves a Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) to introduce a formyl group (-CHO) at C3, which can then be oxidized to the corresponding carboxylic acid.

A recent non-acidic, metal-free method for the regioselective nitration of indoles at the C3 position uses ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride. rsc.orgrsc.org This highlights the intrinsic reactivity of the C3 position and underscores the challenge of directing electrophiles to the C4 position on the benzene ring.

| Substrate | Nitrating Agent/Conditions | Product(s) | Reference |

|---|---|---|---|

| 3-Acetylindole | Conc. HNO₃ | 3-Acetyl-6-nitroindole (major), 3-Acetyl-4-nitroindole (minor) | umn.edu |

| Indole-3-carbonitrile | Conc. HNO₃ | 6-Nitroindole-3-carbonitrile (major), 4-Nitroindole-3-carbonitrile (minor) | umn.edu |

| Indole | Ammonium tetramethylnitrate, Trifluoroacetic anhydride | 3-Nitroindole | rsc.orgrsc.org |

| Methyl indole-3-carboxylate (B1236618) | Bromine, Acetic acid | Methyl 5,6-dibromoindole-3-carboxylate | nih.gov |

Directed Nitration Protocols for Indole Systems

The direct nitration of the indole ring is a fundamental method for the introduction of a nitro group. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the nature of the substituents already present on the indole nucleus.

A primary route to this compound involves the direct nitration of 1H-indole-3-carboxylic acid. In this protocol, the carboxylic acid group at the C3 position acts as a meta-directing group under acidic conditions, thereby favoring the introduction of the nitro group at the C4 position. A typical procedure involves dissolving 1H-indole-3-carboxylic acid in concentrated sulfuric acid at low temperatures (0–5°C), followed by the careful addition of fuming nitric acid. Maintaining sub-zero temperatures is crucial for enhancing the regioselectivity towards the 4-position. While this method directly yields the desired product, competing nitration at the C5, C6, and C7 positions can occur due to the inherent reactivity of the indole ring.

The nitration of other 3-substituted indoles also provides insights into directing effects. For instance, the nitration of 3-acetylindole and indole-3-carbonitrile with concentrated nitric acid yields predominantly the 6-nitro derivatives, but the 4-nitro isomers are also formed in lesser amounts. umn.edu The presence of an electron-withdrawing group at the C3 position generally deactivates the pyrrole (B145914) ring towards electrophilic attack, but substitution on the benzene ring can still proceed. The use of protecting groups on the indole nitrogen can also influence the regioselectivity of nitration. nih.govuri.edu For example, N-acylation can decrease the nucleophilicity of the C3 position, potentially favoring substitution on the benzene ring. nih.gov

| Starting Material | Nitrating Agent | Key Conditions | Major Product(s) | Reference |

| 1H-Indole-3-carboxylic acid | Fuming HNO₃/H₂SO₄ | 0–5°C | This compound | |

| 3-Acetylindole | Concentrated HNO₃ | - | 3-Acetyl-6-nitroindole, 3-Acetyl-4-nitroindole | umn.edu |

| Indole-3-carbonitrile | Concentrated HNO₃ | - | 6-Nitroindole-3-carbonitrile, 4-Nitroindole-3-carbonitrile | umn.edu |

Targeted Carboxylation at the 3-Position of Indole

Introducing a carboxylic acid group at the C3 position of a pre-functionalized indole, such as 4-nitroindole, is a key strategy for the synthesis of the target compound. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, including indoles.

This two-step approach begins with the formylation of 4-nitroindole at the C3 position. The reaction employs a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The resulting 4-nitro-1H-indole-3-carbaldehyde is then oxidized to the corresponding carboxylic acid. Various oxidizing agents can be employed for this transformation, such as potassium permanganate (B83412) or silver oxide. This method offers a reliable route to this compound, starting from the readily available 4-nitroindole.

| Starting Material | Reaction Sequence | Key Reagents | Intermediate/Product | Reference |

| 4-Nitroindole | 1. Vilsmeier-Haack Formylation | 1. DMF, POCl₃ | 4-Nitro-1H-indole-3-carbaldehyde | |

| 2. Oxidation | 2. Oxidizing agent (e.g., KMnO₄) | This compound |

Synthesis via Condensation and Cyclization Reactions

Classical indole syntheses, which construct the heterocyclic ring from acyclic precursors, provide an alternative approach to this compound and its analogs. These methods often involve the condensation of a substituted aniline (B41778) or hydrazine with a suitable carbonyl compound, followed by cyclization.

The Reissert indole synthesis is a notable example that can be adapted for the preparation of 4-nitroindoles. wikipedia.orgresearchgate.net This reaction typically involves the condensation of an o-nitrotoluene derivative with diethyl oxalate in the presence of a base, such as potassium ethoxide. wikipedia.orgyoutube.comchempedia.info The resulting ethyl o-nitrophenylpyruvate then undergoes reductive cyclization to form an indole-2-carboxylic acid, which can be subsequently decarboxylated. wikipedia.orgyoutube.com A specific procedure for the synthesis of 4-nitroindole involves the reaction of ethyl N-(2-methyl-3-nitrophenyl)formimidate with diethyl oxalate and potassium ethoxide. orgsyn.org The resulting 4-nitroindole can then be carboxylated at the C3 position as described previously.

The Fischer indole synthesis is one of the most widely used methods for indole synthesis and can be employed to prepare substituted indoles. thermofisher.comwikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone. wikipedia.orgbyjus.com To synthesize a 4-nitroindole derivative, one would start with a (3-nitrophenyl)hydrazine. The choice of the carbonyl component determines the substitution pattern at the C2 and C3 positions of the resulting indole. thermofisher.combyjus.com For example, reaction with pyruvic acid would lead to an indole-2-carboxylic acid derivative. thermofisher.com

| Synthetic Method | Key Precursors | Catalyst/Conditions | Resulting Indole Scaffold | Reference |

| Reissert Synthesis | o-Nitrotoluene derivative, Diethyl oxalate | Base (e.g., Potassium ethoxide), then reduction | Indole-2-carboxylic acid | wikipedia.orgyoutube.com |

| Fischer Synthesis | (Substituted) Phenylhydrazine, Aldehyde or Ketone | Acid (Brønsted or Lewis) | Substituted indole | thermofisher.comwikipedia.orgbyjus.com |

Advanced Catalytic Protocols for this compound Derivatives

Modern organic synthesis has seen the development of powerful transition-metal-catalyzed reactions that enable the efficient construction and functionalization of heterocyclic compounds like indole. Palladium, copper, and rhodium catalysts, in particular, have been instrumental in developing novel synthetic routes to complex indole derivatives.

Palladium-Catalyzed Processes for Indole Construction and Functionalization

Palladium catalysis offers a versatile toolkit for the synthesis of indoles and their derivatives. beilstein-journals.orgnih.gov These methods include cross-coupling reactions for the formation of C-C and C-N bonds, as well as direct C-H functionalization. beilstein-journals.orgnih.govresearchgate.net

One common approach is the palladium-catalyzed cyclization of appropriately substituted anilines. For example, the reductive N-heteroannulation of 2-nitrostyrenes, which can be prepared from substituted 2-bromo-1-nitrobenzenes, provides a route to functionalized indoles. orgsyn.orgwvu.edu This methodology allows for the synthesis of 4-substituted indoles, which can be further elaborated. orgsyn.orgacs.org

Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for the direct introduction of substituents onto the indole ring without the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov Depending on the directing group and reaction conditions, arylation, alkenylation, and other transformations can be directed to specific positions of the indole nucleus, including C2, C3, and C7. beilstein-journals.orgresearchgate.netacs.org While direct C4 functionalization of an unsubstituted indole is challenging, the use of a directing group on the nitrogen atom can influence the regioselectivity of these reactions. researchgate.net Furthermore, palladium-catalyzed reactions have been developed for the difunctionalization of alkenes, providing rapid access to complex 3-substituted indoles. nih.gov

| Catalytic Process | Substrates | Catalyst System | Product Type | Reference |

| Reductive N-Heteroannulation | 2-Nitrostyrenes | Pd(OAc)₂, PPh₃, CO | Substituted indoles | orgsyn.org |

| C-H Arylation | Indoles, Arylboronic acids | Pd(OAc)₂, Phosphine ligand | Aryl-substituted indoles | researchgate.net |

| Aerobic Oxidative Annulation | N-alkenyl indoles | Pd(OAc)₂, Pyridine-type ligand, O₂ | Annulated indoles | caltech.edu |

Copper-Catalyzed Intramolecular Cyclization Reactions

Copper catalysis provides a cost-effective and efficient alternative for the synthesis of indoles. gaylordchemical.comorganic-chemistry.orgresearchgate.net Copper-catalyzed reactions are particularly useful for C-N bond formation (Ullmann condensation) and intramolecular cyclizations.

A prominent strategy involves the copper-catalyzed cyclization of N-aryl enamines or enaminones. rsc.org These reactions can proceed via a cross-dehydrogenative coupling (CDC) mechanism, where C-H bonds are functionalized to form the indole ring. One-pot syntheses of indole-3-carboxylic esters have been developed from arylboronic acids and (Z)-3-aminoacrylates through a copper(II)-catalyzed sequential Chan–Lam N-arylation and CDC reaction. rsc.org Another approach involves a tandem Ullmann-type C-N bond formation followed by an intramolecular CDC process, starting from aryl iodides and enamines, to yield multisubstituted indoles. organic-chemistry.orgacs.org Visible-light-induced and copper-catalyzed oxidative cyclization of substituted o-aminophenylacetylenes also offers a mild route to indole derivatives. rsc.org

| Catalytic Process | Substrates | Catalyst System | Product Type | Reference |

| Sequential N-Arylation/CDC | Arylboronic acids, (Z)-3-Aminoacrylates | Cu(OAc)₂, Ligand, Oxidant | Indole-3-carboxylic esters | rsc.org |

| Tandem Ullmann/CDC | Aryl iodides, Enamines | CuI, Ligand (e.g., Johnphos) | Multisubstituted indoles | organic-chemistry.orgacs.org |

| Oxidative Cyclization | o-Aminophenylacetylenes | Cu catalyst, Visible light, O₂ | Substituted indoles | rsc.org |

| Domino Cyclization | 2-(1H-pyrrol-1-yl)anilines, Alkylsilyl peroxides | Cu(II) | Pyrrolo[1,2-a]quinoxalines | rsc.org |

Rhodium-Catalyzed Oxidative Annulation and Dehydrogenative Heck Reactions

Rhodium catalysts have enabled the development of sophisticated methods for the synthesis of complex, polycyclic indole derivatives through oxidative C-H activation and annulation reactions. nih.govacs.orgacs.org

Rhodium(III)-catalyzed oxidative annulation of N-acyl anilides with internal alkynes is a powerful method for the synthesis of highly functionalized indoles. acs.org This reaction proceeds with high regioselectivity. Another key strategy is the rhodium(III)-catalyzed oxidative cross-coupling of indoline (B122111) derivatives with alkenes, followed by in-situ oxidation, to afford 7-substituted indoles. acs.orgacs.orgnih.gov This demonstrates the ability to selectively functionalize the C7 position of the indole core.

Furthermore, rhodium-catalyzed oxidative annulation of 2- or 7-arylindoles with alkenes or alkynes, using molecular oxygen as the sole oxidant, has been developed for the assembly of valuable fused indole systems like 6H-isoindolo[2,1-a]indoles. nih.gov Rhodium catalysts are also effective in [3+2] annulation reactions of indoles, leading to cyclopentannulated indole structures. emory.edu These advanced catalytic methods provide access to a wide range of structurally diverse indole derivatives that would be challenging to prepare using classical methods.

| Catalytic Process | Substrates | Catalyst System | Product Type | Reference |

| Oxidative Annulation | N-Acyl anilides, Internal alkynes | [RhCpCl₂]₂, Cu(OAc)₂ | Highly substituted indoles | acs.org |

| Oxidative Cross-Coupling | Indoline derivatives, Alkenes | [RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂ | 7-Substituted indoles | acs.orgacs.org |

| Oxidative Annulation | 2- or 7-Arylindoles, Alkenes/Alkynes | [RhCp*Cl₂]₂, n-Bu₄NOAc, Air (O₂) | Fused indole systems | nih.gov |

| Oxidative C2-Acylation | Indoles, Aldehydes | Rhodium catalyst | 2-Aroylindoles | nih.gov |

Domino and Cascade Reactions for Complex Indole Architectures

Domino reactions, also referred to as cascade or tandem reactions, represent a highly efficient strategy in organic synthesis. wikipedia.org These processes involve a minimum of two consecutive reactions where the functionality required for each subsequent step is generated in the preceding one. wikipedia.org A key feature of these reactions is that they occur under the same reaction conditions without the need to isolate intermediates, which significantly enhances atom economy and reduces waste, time, and labor. wikipedia.orgnih.gov This approach is particularly valuable for constructing complex molecular architectures, such as those found in indole derivatives. nih.gov

A notable application of this methodology is the domino synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters, which are structural analogs of this compound. mdpi.com In one approach, the synthesis begins with the formation of an imine from an aldehyde and a primary amine. This imine then reacts with the anion derived from methyl 2-(2-fluoro-5-nitrophenyl)acetate. mdpi.com This step initiates a [3+2] cyclization cascade. The process involves the addition of the anion to the imine, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the nitrogen atom of the adduct displaces the fluorine on the nitro-activated aromatic ring. mdpi.com The resulting indoline intermediate is not isolated but undergoes a spontaneous air oxidation to yield the final aromatic indole product. mdpi.com This method is atom-economical and effective for a range of substrates, although it can be limited by steric hindrance in the reacting components. mdpi.com

The table below presents selected examples from a study on this domino synthesis, illustrating the reaction of various imines with a nitro-activated phenylacetate (B1230308) precursor to form substituted indole-3-carboxylate esters. mdpi.com

| Aldehyde Component | Amine Component | Resulting 1,2,5-Trisubstituted 1H-Indole-3-carboxylate Ester | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Isobutylamine | Methyl 1-isobutyl-5-nitro-2-phenyl-1H-indole-3-carboxylate | 75 |

| Acetaldehyde | Benzylamine | Methyl 1-benzyl-2-methyl-5-nitro-1H-indole-3-carboxylate | 70 |

| 4-Chlorobenzaldehyde | Cyclohexylamine | Methyl 2-(4-chlorophenyl)-1-cyclohexyl-5-nitro-1H-indole-3-carboxylate | 68 |

| 4-Methoxybenzaldehyde | Benzylamine | Methyl 1-benzyl-2-(4-methoxyphenyl)-5-nitro-1H-indole-3-carboxylate | 72 |

Protecting Group Strategies in the Synthesis of this compound Precursors

The synthesis of complex molecules like this compound often requires a sophisticated protecting group strategy. semanticscholar.org Protecting groups are chemical moieties that temporarily mask a reactive functional group to prevent it from undergoing unwanted reactions during a synthetic sequence. researchgate.net The choice of protecting groups is critical, as they must be stable under a specific set of reaction conditions and be removable later without affecting other parts of the molecule. researchgate.net In the context of synthesizing substituted indoles, key functional groups that may need protection include the indole nitrogen (N-H), carboxylic acids, and amines. researchgate.net

The indole N-H proton is acidic and can interfere with base-catalyzed reactions. Therefore, protecting the indole nitrogen is a common strategy. researchgate.net A variety of N-protecting groups have been developed. For instance, the 2-phenylsulfonylethyl group has been shown to be an effective protecting group for the indole nitrogen during synthesis. researchgate.net It is stable under various conditions but can be readily removed under basic conditions through a reverse Michael reaction. researchgate.net

Similarly, carboxylic acid groups are often protected to mask their acidic proton or to prevent nucleophilic attack on the carbonyl carbon. researchgate.net They are typically converted into esters, such as methyl or ethyl esters, which are less reactive and can be hydrolyzed back to the carboxylic acid at a later stage. researchgate.net

The following table summarizes various protecting groups relevant to the synthesis of indole precursors.

| Functional Group | Protecting Group | Abbreviation | Common Cleavage Conditions |

|---|---|---|---|

| Amine/Indole Nitrogen | Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) or strong acid |

| Amine/Indole Nitrogen | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) |

| Amine/Indole Nitrogen | 2-Phenylsulfonylethyl | - | Base (e.g., DBN, NaH) |

| Carboxylic Acid | Methyl Ester | -OMe | Base or acid hydrolysis (e.g., NaOH, H₃O⁺) |

| Carboxylic Acid | Benzyl Ester | -OBn | Hydrogenolysis (H₂, Pd/C) |

| Alcohol | tert-Butyldimethylsilyl Ether | TBDMS/TBS | Fluoride ion (e.g., TBAF) or acid |

Green Chemistry Principles and Sustainable Synthetic Routes for Indole Derivatives

Green chemistry is a design philosophy aimed at creating chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.netresearchgate.net Traditional synthetic routes for indoles often suffer from significant drawbacks, including the use of toxic solvents, reliance on transition-metal catalysts, and the production of substantial waste. nih.gov In response, significant research has focused on developing more sustainable and environmentally benign methods for synthesizing indole derivatives. chemistryjournals.netnih.gov

The application of the twelve principles of green chemistry provides a framework for this innovation:

Waste Prevention : It is preferable to prevent the formation of waste than to treat it after it has been created. nih.gov Multicomponent reactions (MCRs) and domino reactions are prime examples of this principle in action, as they reduce the number of synthetic steps and minimize the need for purification of intermediates. nih.govrsc.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov MCRs, such as the Ugi reaction, are inherently atom-economical. rsc.org

Less Hazardous Chemical Synthesis : Synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. nih.gov This involves replacing hazardous reagents, such as dimethyl sulfate (B86663) for methylation, with safer alternatives. nih.gov

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. researchgate.net Recent indole syntheses have demonstrated the use of greener solvents like ethanol (B145695) or water, and in some cases, solvent-free conditions. nih.govrsc.org

Design for Energy Efficiency : Energy requirements should be minimized. researchgate.net Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption compared to conventional heating. chemistryjournals.net

Use of Renewable Feedstocks : A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. researchgate.net This encourages the use of biomass-derived starting materials.

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible because such steps require additional reagents and generate waste. nih.gov This principle promotes the development of protecting-group-free syntheses. researchgate.net

Catalysis : Catalytic reagents (highly selective) are superior to stoichiometric reagents. researchgate.net The use of biocatalysts or non-toxic metal catalysts can improve the sustainability of a synthesis.

An example of a sustainable approach is the de novo synthesis of the indole core from readily available anilines and glyoxal (B1671930) dimethyl acetal via a two-step process involving an Ugi multicomponent reaction followed by an acid-induced cyclization. rsc.org This method proceeds under mild conditions, uses the benign solvent ethanol, and importantly, does not require a metal catalyst. rsc.org

The table below outlines key green chemistry principles and their practical application in the synthesis of indole derivatives.

| Green Chemistry Principle | Application in Indole Synthesis |

|---|---|

| Waste Prevention | Employing one-pot, domino, and multicomponent reactions to reduce intermediate workups and waste generation. nih.govrsc.org |

| Atom Economy | Utilizing addition-type reactions and multicomponent reactions (e.g., Ugi, A3-coupling) that incorporate most atoms from reactants into the product. nih.govrsc.org |

| Safer Solvents | Replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions. nih.govrsc.org |

| Reduce Derivatives | Designing synthetic routes that avoid the use of protecting groups, thus shortening the synthesis and reducing waste. researchgate.netnih.gov |

| Catalysis | Using highly efficient and selective catalysts, including biocatalysts or non-heavy metal catalysts, to replace stoichiometric reagents. chemistryjournals.net |

Chemical Reactivity and Transformation Pathways of 4 Nitro 1h Indole 3 Carboxylic Acid

Reactivity of the Nitro Group at Position 4

The nitro group at the 4-position of the indole (B1671886) ring is a strong electron-withdrawing group, which significantly influences the molecule's reactivity.

Reductive Transformations to Amino Derivatives

The reduction of the nitro group to an amino group is a common and synthetically useful transformation. This conversion can be achieved using various reducing agents. A standard method involves catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). nih.gov This process is typically carried out under mild conditions, for instance, at temperatures ranging from 30 to 80°C and a pressure of 6 bar. nih.gov The resulting 4-amino-1H-indole-3-carboxylic acid is a key intermediate for the synthesis of a variety of other derivatives.

Alternative reduction methods can also be employed, offering different levels of selectivity and compatibility with other functional groups that may be present in the molecule. The choice of reducing agent and reaction conditions is crucial to achieve the desired outcome without affecting the carboxylic acid group or the indole ring itself.

Influence on Electrophilic Aromatic Substitution on the Indole Ring

The nitro group, being strongly electron-withdrawing, has a profound deactivating effect on the indole ring towards electrophilic aromatic substitution. numberanalytics.comvaia.com This deactivation arises because the nitro group pulls electron density away from the aromatic system, making it less nucleophilic and therefore less reactive towards electrophiles. vaia.comlibretexts.org

The directing effect of the substituents on the indole ring is also critical. The indole nitrogen, with its lone pair of electrons, is an activating, ortho- and para-directing group, favoring substitution at the 3-position. However, in 4-nitro-1H-indole-3-carboxylic acid, this position is already occupied. The nitro group itself is a meta-directing group in electrophilic aromatic substitution reactions on a simple benzene (B151609) ring. vaia.comvedantu.com This is because it destabilizes the cationic intermediates (arenium ions or σ-complexes) formed during ortho and para attack more than the intermediate for meta attack. libretexts.orgvedantu.comijrti.org

Reactivity of the Carboxylic Acid Functionality at Position 3

The carboxylic acid group at the 3-position is a versatile handle for a variety of chemical modifications.

Decarboxylation Reactions and Mechanistic Investigations

The decarboxylation of indole-3-carboxylic acids, including the 4-nitro derivative, can be achieved by heating the compound, often above its melting point. researchgate.net This reaction proceeds to remove the carboxylic acid group, yielding the corresponding 4-nitroindole (B16737). The mechanism of acid-catalyzed decarboxylation of indole-3-carboxylic acids has been shown to proceed through an A-SE2 mechanism, involving a zwitterionic intermediate. rsc.org

In some cases, decarboxylation can be a side reaction or a desired transformation under specific catalytic conditions. For example, palladium-catalyzed reactions of indole-3-carboxylic acid with aryl iodides have been shown to result in decarboxylation followed by C2-arylation of the indole ring. nih.govacs.org This indicates that the carboxylic acid group can be labile under certain transition-metal-catalyzed coupling conditions. The ease of decarboxylation can be influenced by the electronic nature of the substituents on the indole ring.

Esterification and Amidation for Diverse Derivative Synthesis

The carboxylic acid group of this compound can be readily converted into esters and amides, providing access to a wide array of derivatives.

Esterification: The formation of esters is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven reaction, and often an excess of the alcohol is used to drive the reaction to completion. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield methyl 4-nitro-1H-indole-3-carboxylate. nih.gov

Amidation: Amides are synthesized by reacting the carboxylic acid with an amine. This transformation often requires the use of a coupling agent, such as diisopropylcarbodiimide (DIPC), to activate the carboxylic acid for nucleophilic attack by the amine. researchgate.net This method allows for the formation of a peptide bond and is widely used in the synthesis of peptides and other amide-containing molecules. researchgate.net For instance, a series of 1H-indole-3-carboxylic acid pyridine-3-ylamides have been synthesized and evaluated for their biological activity. nih.gov

The following table provides examples of esterification and amidation reactions:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Methanol/H⁺ | Methyl 4-nitro-1H-indole-3-carboxylate | Esterification |

| This compound | Amine/Coupling Agent | 4-Nitro-1H-indole-3-carboxamide derivative | Amidation |

Derivatization for Enhanced Analytical Detection

For analytical purposes, particularly in liquid chromatography (LC), the carboxylic acid group can be derivatized to improve its chromatographic behavior and detection sensitivity. nih.gov Carboxylic acids can sometimes exhibit poor retention in reversed-phase LC and may lack a strong chromophore or fluorophore for UV or fluorescence detection. nih.gov

Derivatization chemically modifies the analyte to a form that is more amenable to the analytical technique. researchgate.net Common derivatization strategies for carboxylic acids include amidation or esterification with a reagent that introduces a fluorescent or UV-active tag. nih.govresearchgate.net This enhances the signal in the detector, allowing for lower limits of detection. For instance, indole-3-acetic acid has been determined using RP-HPLC with fluorimetric detection after appropriate sample preparation. nih.gov While this specific example does not involve derivatization for detection, the principle of enhancing detection for indolic compounds is relevant. Another approach involves using a derivatizing agent like carbidopa (B1219) to react with an aldehyde group, which could be a derivative of the carboxylic acid, to form a colored aldazine (B74668) for colorimetric detection. unifi.it

Indole Ring System Transformations

The indole core of this compound is susceptible to a range of transformations, including functionalization at the nitrogen and carbon atoms of the heterocyclic ring, as well as rearrangements and ring-closure reactions.

The presence of the acidic N-H proton in the indole ring allows for various N-functionalization reactions. However, the electron-withdrawing nature of the 4-nitro and 3-carboxylic acid groups decreases the nucleophilicity of the indole nitrogen, making these reactions more challenging compared to unsubstituted indole.

N-Alkylation: The alkylation of the indole nitrogen in derivatives of this compound can be achieved using appropriate alkylating agents under basic conditions. The choice of base is crucial to deprotonate the N-H group, forming the corresponding indolide anion, which then acts as a nucleophile. The introduction of an alkyl group at the N-1 position can influence the steric and electronic properties of the molecule, which in turn affects its reactivity in subsequent transformations. For instance, N-alkylation can prevent unwanted side reactions at the nitrogen atom during other functionalization attempts on the indole core.

N-Acylation: The N-acylation of indoles is a common transformation. While direct acylation of indole with carboxylic acids can be challenging, methods using activating agents or more reactive acylating agents like acyl chlorides or thioesters have been developed. clockss.orgnih.govresearchgate.net For instance, a direct N-acylation of indole with carboxylic acids has been reported using boric acid as a catalyst. clockss.org Another approach involves the use of thioesters as the acyl source in the presence of a base like cesium carbonate. nih.gov The N-acylation of this compound would likely require forcing conditions due to the reduced nucleophilicity of the indole nitrogen. The resulting N-acyl derivative would exhibit altered reactivity, as the acyl group can serve as a protecting group or influence the regioselectivity of further reactions. For example, N-acylation can prevent the migration of other substituents, such as an acetyl group from the C3 to the C2 position during certain C-H functionalization reactions. nih.govacs.org

N-Sulfonation: N-Sulfonation of indoles can be achieved using sulfonyl chlorides in the presence of a base. Similar to alkylation and acylation, the electron-deficient nature of the this compound ring would necessitate strong reaction conditions. The resulting N-sulfonyl group is a strong electron-withdrawing group and can significantly impact the reactivity of the indole ring, often directing further substitution to specific positions. In some cases, the N-sulfonyl group can also act as a protecting group that can be removed under specific conditions.

Direct C-H functionalization is a powerful tool for the modification of heterocyclic compounds, offering an atom-economical alternative to traditional cross-coupling reactions. For indoles, C-H functionalization can occur at various positions, with the regioselectivity being influenced by the electronic properties of the substituents and the catalyst system employed. acs.orgrsc.org

In the case of indoles bearing a directing group at the C3 position, such as a carboxylic acid, transition-metal-catalyzed C-H functionalization can be directed to either the C2 or C4 positions of the indole ring. nih.govacs.orgnih.gov Palladium-catalyzed reactions have been shown to be effective for the arylation of free (NH) indoles with a C3-carboxylic acid group. nih.govacs.orgnih.gov Interestingly, in these systems, the reaction often proceeds with decarboxylation followed by C2-arylation. nih.govacs.orgnih.gov

The presence of the electron-withdrawing 4-nitro group in this compound would further influence the regioselectivity of C-H functionalization reactions. The nitro group deactivates the benzene portion of the indole ring towards electrophilic attack, potentially favoring functionalization on the pyrrole (B145914) ring. However, the directing effect of the C3-carboxylic acid group remains a key factor. It is plausible that under specific catalytic conditions, C-H activation at the C2, C5, C6, or C7 positions could be achieved. For instance, rhodium(III) catalysis has been utilized for the C2 C-H olefination, alkylation, and deuteration of indoles. researchgate.net

Myoglobin-catalyzed C-H functionalization of unprotected indoles has also been reported, providing a biocatalytic approach to access C3-functionalized derivatives. nih.gov While this is typically for C3-functionalization, the principles of enzymatic catalysis could potentially be adapted for the selective functionalization of substituted indoles like this compound at other positions.

The development of C-H functionalization strategies for this compound would open up new avenues for the synthesis of complex indole derivatives with potential applications in medicinal chemistry and materials science.

Nitroindoles can participate in various rearrangement and ring-closure reactions, often triggered by the electronic nature of the nitro group and the reactivity of the indole core.

One notable rearrangement involves N-protected 3-nitroindoles. For example, the reaction of 5-chloro-3-nitro-1-(phenylsulfonyl)indole with ethyl isocyanoacetate and a base leads to a rearranged product, ethyl 5-chloro-1,8-dihydro-8-(phenylsulfonyl)pyrrolo[2,3-b]indole-2-carboxylate, rather than the expected product from a normal Barton-Zard pyrrole synthesis. researchgate.net This highlights the potential for the nitro group to facilitate skeletal rearrangements.

Ring-closure reactions are also prevalent in the chemistry of functionalized nitroindoles. The strongly electron-withdrawing nitro group can activate adjacent positions for nucleophilic attack, leading to the formation of new rings. For instance, 1-substituted nitropyridones, which share electronic similarities with nitroindoles, react with ethyl isocyanoacetate to form pyrrolopyridine derivatives through a cyclization reaction initiated by nucleophilic addition to the nitro-activated ring. nih.gov A similar reactivity could be anticipated for appropriately substituted derivatives of this compound.

Furthermore, rearrangement reactions involving the migration of groups are known in organic chemistry and can be influenced by the electronic environment of the molecule. masterorganicchemistry.commasterorganicchemistry.comyoutube.com In the context of substituted indoles, a palladium-catalyzed domino C4-arylation/3,2-carbonyl migration of 3-acetylindoles has been observed. nih.govacs.orgnih.gov While not a direct example involving a nitro group, it demonstrates the potential for rearrangements in functionalized indole systems.

Advanced Analytical and Computational Studies on 4 Nitro 1h Indole 3 Carboxylic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the chemical structure and properties of 4-nitro-1H-indole-3-carboxylic acid. Each technique offers unique insights into the molecule's composition and behavior.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are powerful tools for identifying the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound confirms the presence of its key functional groups through characteristic vibrational bands. The strong electron-withdrawing nature of the nitro group (-NO₂) and the acidic character of the carboxylic acid (-COOH) group are evident in the spectrum. Key absorptions include:

O-H Stretching: A very broad absorption band is observed in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in the carboxylic acid dimer. libretexts.org

C-H Stretching: Sharper peaks for C-H stretching are typically seen around 2870-2990 cm⁻¹. libretexts.org

C=O Stretching: The carbonyl (C=O) stretching of the carboxylic acid appears around 1700-1710 cm⁻¹. libretexts.org

NO₂ Stretching: The nitro group exhibits two distinct stretching vibrations: an asymmetric stretch between 1520-1549 cm⁻¹ and a symmetric stretch around 1332-1350 cm⁻¹. researchgate.net

A related compound, 4-nitro-1H-indole-carboxaldehyde (NICA), has been studied using FT-IR and FT-Raman spectroscopy, with assignments validated by theoretical calculations. nih.gov

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For NICA, FT-Raman spectra were used alongside FT-IR for a complete vibrational analysis. nih.gov

| Functional Group | FT-IR Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching (H-bonded) |

| C-H | 2870-2990 | Stretching |

| C=O (Carboxylic Acid) | 1700-1710 | Stretching |

| NO₂ | 1520-1549 | Asymmetric Stretching |

| NO₂ | 1332-1350 | Symmetric Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the precise arrangement of atoms within the this compound molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of the protons. The electron-withdrawing nitro group significantly influences the chemical shifts of nearby protons, causing them to be deshielded and appear at higher ppm values. The carboxylic acid proton is typically observed as a broad singlet in the downfield region, around 12-14 ppm. Protons on the indole (B1671886) ring will show characteristic splitting patterns that can be used to confirm the substitution pattern. For the related indole-3-carboxylic acid, proton signals are well-documented.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the range of 160-180 ppm. libretexts.org The carbons attached to the nitro group and within the indole ring also show characteristic shifts influenced by the electronic effects of the substituents.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to resolve complex spectra and definitively assign proton and carbon signals. researchgate.net These methods are crucial for establishing connectivity between different parts of the molecule, especially in cases of signal overlap or ambiguity.

| Nucleus | Typical Chemical Shift (ppm) | Notes |

| ¹H (COOH) | 12-14 | Broad singlet |

| ¹H (aromatic) | Varies | Deshielded by nitro group |

| ¹³C (C=O) | 160-180 | Carbonyl carbon |

| ¹³C (aromatic) | Varies | Influenced by substituents |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to the electronic transitions within the indole ring and the nitro and carboxylic acid chromophores.

Studies on the related 4-nitroindole (B16737) have shown that it absorbs further into the visible range compared to other nitroindole isomers. escholarship.org The absorption spectrum of indole-3-carboxylic acid shows a distinct maximum at 278 nm, which differs from its aldehyde precursor. researchgate.net Generally, unconjugated carboxylic acids absorb around 210 nm, a region that is often not practically useful for analysis. libretexts.org For this compound, the extended conjugation and the presence of the nitro group are expected to shift the absorption to longer wavelengths. Theoretical calculations on the related NICA molecule have been used to predict and validate its UV-Vis spectrum. nih.gov

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of fragmentation patterns.

Mass Spectrometry (MS): In the mass spectrum of a carboxylic acid, characteristic fragmentation patterns include the loss of an -OH group (M-17) and a -COOH group (M-45). libretexts.orglibretexts.org For this compound, the molecular ion peak would be observed, and its fragmentation would likely involve these characteristic losses, in addition to fragmentation related to the nitro group and the indole ring. Studies on hydroxyindole-3-carboxylic acids have shown that the position of the substituent can significantly influence the fragmentation pathway. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule and its fragments. This technique is crucial for confirming the identity of this compound and for distinguishing it from other isomers or compounds with similar nominal masses.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. The crystal structure reveals how the molecules pack in the solid state, which is influenced by the strong electron-withdrawing effects of the nitro group and the hydrogen-bonding capabilities of the carboxylic acid group. These interactions play a crucial role in the physical properties of the compound.

Quantum Chemical and Computational Approaches

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are increasingly used to complement and interpret experimental data. These computational methods can predict various molecular properties with a high degree of accuracy.

Optimized Geometry and Structural Parameters: DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311+G(d,p), can be employed to determine the optimized molecular geometry of this compound. This allows for the theoretical prediction of bond lengths and angles, which can then be compared with experimental data from X-ray crystallography.

Vibrational Frequencies: The same computational methods can be used to calculate the vibrational frequencies of the molecule. These theoretical frequencies can be correlated with the experimental FT-IR and FT-Raman spectra, aiding in the assignment of the observed vibrational bands. nih.gov

Electronic Properties: Computational approaches are also valuable for investigating the electronic properties of the molecule. Methods like Natural Bond Orbital (NBO) analysis can provide insights into charge delocalization and the stability of the molecule. nih.gov Frontier Molecular Orbital (FMO) analysis helps in understanding the electronic transitions observed in the UV-Vis spectrum. nih.gov Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) surface can identify the reactive sites within the molecule. nih.gov

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

No specific studies utilizing Density Functional Theory (DFT) to optimize the geometry and elucidate the electronic structure of this compound were found in the public domain. Such a study would typically involve calculations using a functional like B3LYP with a suitable basis set to determine optimized bond lengths, bond angles, and dihedral angles, providing insight into the molecule's three-dimensional structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity and Stability

There is no available research detailing the Frontier Molecular Orbital (FMO) analysis of this compound. This type of analysis is fundamental for understanding a molecule's reactivity and stability by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

Publicly accessible data on the Molecular Electrostatic Potential (MEP) and charge distribution analysis for this compound could not be located. An MEP analysis would provide a visual representation of the charge distribution, identifying electrophilic and nucleophilic sites within the molecule, which is crucial for predicting intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability

No published research was found that performs a Natural Bond Orbital (NBO) analysis on this compound. NBO analysis is a powerful tool for understanding electron delocalization, charge transfer between orbitals, and the stability of the molecule arising from these interactions.

Electron Localization Function (ELF) and Local Orbital Localizer (LOL) Studies

Information regarding Electron Localization Function (ELF) and Local Orbital Localizer (LOL) studies for this compound is not available in the scientific literature. These analyses provide a detailed picture of the electron localization in the molecule, helping to characterize the nature of the chemical bonds.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

No Quantitative Structure-Activity Relationship (QSAR) or Comparative Molecular Field Analysis (CoMFA) studies specifically involving this compound have been published. These computational methods are used to correlate the chemical structure of compounds with their biological activity, but require a dataset of multiple compounds and their measured activities, which is not available for this specific molecule in the context of a QSAR study.

Molecular Docking and Dynamics Simulations

There are no specific molecular docking or dynamics simulation studies for this compound reported in the scientific literature. Such studies would investigate the binding affinity and interaction of this molecule with specific biological targets, providing insights into its potential pharmacological applications.

Ligand-Protein Interaction Prediction for Biological Targets

Predicting the interaction between a small molecule (ligand) and a protein is a cornerstone of computational drug design. While extensive experimental screening data for this compound is not widely published, its potential biological targets can be inferred by examining its structural analogues and related indole derivatives. Molecular docking simulations and structure-activity relationship (SAR) analysis of these related compounds allow for the prediction of likely protein targets.

The indole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of receptors and enzymes. The addition of a nitro group at the 4-position significantly alters the electronic properties of the molecule, suggesting it could have a unique interaction profile. Studies on closely related compounds point to several potential therapeutic areas:

Anticancer Activity: A study on the closely related precursor, 4-nitro-indole-3-carboxaldehyde (NICA), demonstrated its potential as an agent against lung cancer. nih.gov Molecular docking analysis revealed that NICA likely exerts its effect through interaction with the RAS protein, a key signaling protein often mutated in cancers. nih.gov

Metabolic Disease: Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis and a target for type 2 diabetes. researchgate.net This suggests that the nitro-indole carboxylate scaffold is suitable for targeting allosteric sites on metabolic enzymes.

Antihypertensive Activity: Novel derivatives of the parent scaffold, indole-3-carboxylic acid, have been designed as antagonists for the Angiotensin II receptor subtype 1 (AT1). nih.gov These compounds show high nanomolar affinity, indicating the scaffold is a good fit for this class of G-protein coupled receptors. nih.gov

Central Nervous System Activity: A series of 1H-indole-3-carboxylic acid amides were found to be potent and selective antagonists of the 5-HT2C serotonin (B10506) receptor, a target for various neurological and psychiatric disorders. nih.gov

Antimicrobial Activity: Indole-based compounds have been investigated for their antibacterial properties, with some derivatives showing the ability to inhibit bacterial (p)ppGpp synthetase (RSH), an enzyme essential for bacterial survival under stress. nih.gov

The table below summarizes the potential biological targets for this compound based on computational and experimental studies of its analogues.

| Potential Biological Target | Therapeutic Area | Evidence from Related Compounds |

| RAS Protein Family | Oncology | Molecular docking of the precursor, 4-nitro-indole-3-carboxaldehyde, showed inhibitory potential. nih.gov |

| Fructose-1,6-bisphosphatase (FBPase) | Anti-diabetic | Derivatives of 7-nitro-1H-indole-2-carboxylic acid act as allosteric inhibitors of FBPase. researchgate.net |

| Angiotensin II Receptor (AT1) | Cardiovascular (Antihypertensive) | The indole-3-carboxylic acid scaffold is the basis for potent AT1 receptor antagonists. nih.gov |

| Serotonin Receptor (5-HT2C) | Neurology/Psychiatry | Amide derivatives of 1H-indole-3-carboxylic acid show high affinity and selectivity for the 5-HT2C receptor. nih.gov |

| (p)ppGpp Synthetase (RSH/RelA) | Infectious Disease (Antibacterial) | Indolylquinazolinones, derived from an indole aldehyde, can bind to mycobacterial RSH proteins. nih.gov |

Binding Affinity and Conformational Dynamics Studies

Beyond identifying potential targets, computational methods can estimate the strength of the ligand-protein interaction (binding affinity) and study the molecule's flexibility (conformational dynamics). These studies are crucial for optimizing a lead compound.

While specific binding affinity data for this compound is not available, the affinity of its analogues for their targets is promising. For instance, an amide derivative of 1H-indole-3-carboxylic acid exhibits an exceptionally high affinity for the 5-HT2C receptor with an IC50 value of 0.5 nM. nih.gov Similarly, an inhibitor of Fructose-1,6-bisphosphatase based on a nitro-indole scaffold had an IC50 of 0.99 μM. researchgate.net

Computational techniques like Density Functional Theory (DFT) are used to optimize the molecule's structure and understand its electronic properties. nih.govnih.gov Molecular docking protocols, such as the CDOCKER algorithm, can then be used to place the compound into the binding site of a protein and score the interaction. researchgate.net Conformational dynamics are studied using molecular dynamics (MD) simulations, which model the movement of the molecule and the protein over time, revealing how the ligand adapts its shape to fit the binding pocket and the stability of the interaction.

The binding of this compound to a protein target would be governed by the interplay of its functional groups.

| Structural Feature | Potential Role in Binding and Dynamics |

| Indole Ring | Can participate in hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan). The N-H group acts as a hydrogen bond donor. |

| Carboxylic Acid Group (-COOH) | A key interaction center, acting as a potent hydrogen bond donor and acceptor. Can form strong ionic interactions (salt bridges) with positively charged residues like Lysine or Arginine. Its rotational freedom is a key aspect of conformational dynamics. |

| Nitro Group (-NO2) | A strong electron-withdrawing group and hydrogen bond acceptor. It polarizes the indole ring, influencing its electronic interactions, and can form specific hydrogen bonds or polar contacts within the binding site. |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico ADMET profiling uses computational models to predict a compound's pharmacokinetic and toxicological properties. This early assessment helps identify potential liabilities that could cause a drug candidate to fail in later development stages. A full experimental ADMET profile for this compound is not published, but its properties can be predicted based on its structure.

These predictions are based on established algorithms that correlate chemical structure with ADMET characteristics. For example, the lipophilicity (often expressed as LogP) is a key predictor of absorption. The methyl ester of this compound has a computed XLogP3-AA value of 1.7, suggesting moderate lipophilicity that is generally favorable for oral absorption. nih.gov

The following table outlines the predicted ADMET profile for this compound.

| ADMET Property | In Silico Prediction Based on Chemical Structure |

| Absorption | The combination of a polar carboxylic acid and a moderately lipophilic indole core suggests potential for moderate oral absorption, likely compliant with Lipinski's Rule of Five. |

| Distribution | Expected to have moderate plasma protein binding and distribution into tissues, influenced by its polarity. |

| Metabolism | The nitro group is a common site for metabolism, likely undergoing reduction to an amino group by nitroreductases. The indole ring is also susceptible to oxidation by cytochrome P450 enzymes. |

| Excretion | The presence of the carboxylic acid group increases water solubility, which is expected to facilitate renal (urinary) excretion of the parent compound and its metabolites. |

| Toxicity | The nitroaromatic moiety is a well-known structural alert, often flagged in toxicity prediction software for potential mutagenicity. This would require careful experimental evaluation. |

Biological Activities and Pharmacological Mechanisms of 4 Nitro 1h Indole 3 Carboxylic Acid Derivatives

Anti-Cancer Activities

The quest for more effective and selective anti-cancer agents has led to the investigation of numerous synthetic and natural compounds. Derivatives of 4-nitro-1H-indole-3-carboxylic acid have shown considerable promise in this arena, primarily through their ability to modulate cell growth and induce programmed cell death in tumor cells.

A fundamental strategy in cancer chemotherapy is the inhibition of rampant cell proliferation and the induction of apoptosis (programmed cell death) in malignant cells. Derivatives of this compound have been shown to be effective in this regard. The core indole (B1671886) structure, functionalized with a nitro group, is a key determinant of this activity.

Research has demonstrated that certain indole-aryl amide derivatives can significantly inhibit the proliferation of various cancer cell lines. For instance, a number of synthesized indole-aryl amides, which can be derived from indole-3-carboxylic acid, have exhibited potent cytotoxic effects against a panel of human tumor cell lines, including colon (HT29), cervical (HeLa), breast (MCF7), and prostate (PC-3) cancer cells. nih.gov One particular derivative showed notable selectivity for HT29 colon cancer cells, effectively halting their proliferation and triggering apoptosis, while leaving healthy human intestinal cells unharmed. nih.gov This selective action is a highly desirable trait in cancer therapeutics, as it minimizes side effects. The mechanism of action often involves the arrest of the cell cycle at a specific phase, such as the G1 phase, which prevents the cancer cells from progressing towards division. nih.gov

Furthermore, the parent compound, this compound, is recognized for its ability to induce apoptosis in cancer cells. This process is often mediated through the activation of intrinsic cellular pathways that lead to controlled cell death. The presence of the electron-withdrawing nitro group on the indole ring is thought to enhance this pro-apoptotic activity.

Below is a table summarizing the anti-proliferative activity of selected indole derivatives:

| Derivative Type | Cancer Cell Line | Observed Effects |

| Indole-aryl amides | HT29 (Colon Carcinoma) | Selective cytotoxicity, induction of apoptosis, G1 phase cell cycle arrest. nih.gov |

| Indole-aryl amides | HeLa (Cervical Carcinoma) | Inhibition of cell proliferation. nih.gov |

| Indole-aryl amides | MCF7 (Breast Adenocarcinoma) | Inhibition of cell proliferation. nih.gov |

| Indole-aryl amides | PC-3 (Prostate Carcinoma) | Inhibition of cell proliferation. nih.gov |

| This compound | Various cancer cell lines | Induction of apoptosis. |

The anti-cancer effects of this compound derivatives are not solely due to general cytotoxicity but are also a result of their interaction with specific molecular targets that are crucial for cancer cell survival and proliferation.

One of the key enzyme families targeted by some indole derivatives are the topoisomerases. nih.gov Topoisomerase II is a vital nuclear enzyme that plays a critical role in DNA replication and the organization of chromatin by creating transient double-strand breaks in the DNA to manage topological challenges. nih.gov Inhibition of this enzyme leads to the accumulation of these breaks, ultimately triggering apoptotic cell death. A number of novel indole derivatives of ursolic acid have been synthesized and evaluated as potential topoisomerase II inhibitors. nih.gov These studies demonstrate that the indole scaffold can be effectively utilized to design potent inhibitors of this crucial enzyme. While direct studies on this compound derivatives as topoisomerase II inhibitors are emerging, the existing research on related indole compounds provides a strong rationale for their investigation in this context.

The RAS proteins are a family of small GTPases that act as molecular switches in signal transduction pathways, regulating cell growth, differentiation, and survival. nih.gov Mutations in RAS genes are found in a large percentage of human cancers, making the RAS signaling pathway an attractive target for therapeutic intervention. nih.gov Although direct inhibition of RAS has proven to be challenging, targeting its downstream effectors is a viable strategy. While specific studies detailing the direct inhibition of the RAS pathway by this compound derivatives are limited, the broader class of indole compounds has been investigated for its ability to modulate various signaling pathways, some of which are downstream of RAS.

Anti-Microbial Activities

The rise of antibiotic resistance has created an urgent need for the discovery of new antimicrobial agents with novel mechanisms of action. Derivatives of this compound have demonstrated significant potential in combating a variety of pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Derivatives of this compound have been shown to possess a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity is often attributed to the inhibition of essential bacterial enzymes.

A primary target for many antibacterial agents is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. nih.gov This enzyme introduces negative supercoils into the bacterial DNA, a process that is vital for chromosome condensation and segregation. Inhibition of DNA gyrase leads to the disruption of these processes and ultimately to bacterial cell death. Several studies have reported that indole-containing compounds, including dipeptide derivatives of indole-3-carboxylic acid, can act as effective inhibitors of DNA gyrase. nih.gov Molecular docking studies have further elucidated the binding interactions of these indole derivatives within the active site of DNA gyrase, providing a molecular basis for their antibacterial activity. nih.gov

The following table summarizes the antibacterial activity and proposed mechanism of action for representative indole derivatives:

| Derivative Type | Bacterial Target | Proposed Mechanism of Action |

| Dipeptide conjugates of indole-3-carboxylic acid | DNA Gyrase | Inhibition of enzyme activity, leading to disruption of DNA replication. nih.gov |

| 2-(3′-indolyl)-N-arylthiazole-4-carboxamides | E. coli, P. putida | Inhibition of bacterial growth. nih.gov |

In addition to their antibacterial properties, derivatives of this compound have also shown promise as antifungal agents. Fungal infections, particularly in immunocompromised individuals, can be life-threatening, and the development of new antifungal drugs is a critical area of research.

The primary mechanism of action for many antifungal drugs is the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. One of the key enzymes in this pathway is lanosterol (B1674476) 14-alpha-demethylase, a cytochrome P450 enzyme. nih.gov Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. Research has shown that indole derivatives can be designed to effectively inhibit lanosterol 14-alpha-demethylase. nih.gov Molecular docking studies of indole-3-carboxylic acid conjugates have revealed favorable binding interactions with this enzyme, suggesting a clear path for the development of these compounds as potent antifungal agents. nih.gov

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem, exacerbated by the emergence of multidrug-resistant strains. nih.gov This has spurred the search for new anti-tubercular drugs with novel mechanisms of action. Indole derivatives have been a focal point in this search. nih.govnih.gov

A particularly promising strategy in TB drug development is the use of prodrugs, which are inactive compounds that are converted into their active form by specific enzymes within the mycobacterium. nih.govnih.gov This approach can enhance the selectivity of the drug and reduce its toxicity to the host. A series of indole-4-carboxamides have been identified as potent anti-tubercular agents that function as prodrugs. nih.gov These compounds are hydrolyzed by a mycobacterial amidase to release 4-aminoindole, which then acts as a tryptophan antimetabolite, disrupting tryptophan biosynthesis, a pathway essential for the survival of M. tuberculosis. nih.gov

Given the structural similarity, it is plausible that derivatives of this compound could also function as anti-tubercular prodrugs. The nitro group at the 4-position can potentially be reduced by mycobacterial nitroreductases to the corresponding amino group, generating a cytotoxic metabolite within the bacterium. This bio-reductive activation is a well-established mechanism for other nitroaromatic anti-tubercular agents.

Anti-Viral Activities

The indole nucleus is a key component in many antiviral agents. Derivatives of this compound have been explored for their potential to combat viral infections through various mechanisms, including the direct inhibition of viral enzymes and interference with the viral life cycle.

Human Immunodeficiency Virus Type 1 (HIV-1) relies on key enzymes for its replication, making them attractive targets for antiviral drug development. mdpi.comnih.gov HIV-1 integrase is a viral enzyme with no human counterpart that plays a crucial role in integrating the viral DNA into the host cell's genome, a critical step for establishing infection. mdpi.com

Research into indole-2-carboxylic acid derivatives has shown promising results in this area. A series of these compounds demonstrated significant inhibitory activity against the strand transfer function of HIV-1 integrase. Notably, the introduction of specific substituents, such as a long-chain p-trifluorophenyl or o-fluorophenyl group at the C3 position of the indole core, markedly improved the inhibitory potency. mdpi.com

Table 1: HIV-1 Integrase Inhibitory Activity of Selected Indole-2-carboxylic Acid Derivatives

| Compound | Substitution | IC₅₀ (μM) | Fold Improvement vs. Parent Compound |

|---|---|---|---|

| Parent Compound 3 | - | - | - |

| 15 | p-trifluorophenyl | 0.13 | 5.3 |

| 18 | o-fluorophenyl | 6.85 | 6.5 |

Data sourced from MDPI mdpi.com

While these specific examples are indole-2-carboxylic acids, the findings highlight the potential of the broader indole-carboxylic acid scaffold as a platform for developing HIV-1 integrase inhibitors. mdpi.com In contrast, a study on 4-oxo-4H-quinolizine-3-carboxylic acid derivatives, another class of compounds designed to target HIV integrase, found that they possessed low inhibitory activity, with IC₅₀ values greater than 100 μg/mL. nih.gov

Beyond targeting specific enzymes, some indole derivatives interfere more broadly with the viral replication process. In the context of the SARS-CoV-2 virus, a study identified a potent inhibitor from a series of 5-methoxyindole-3-carboxylic acid aminoalkyl esters. actanaturae.ru